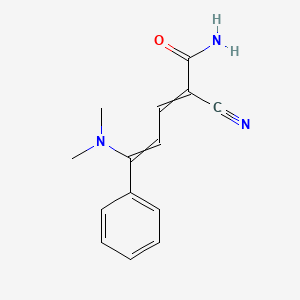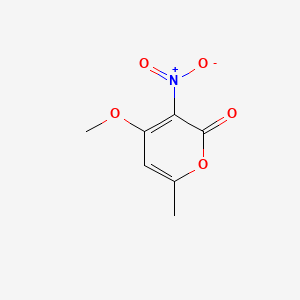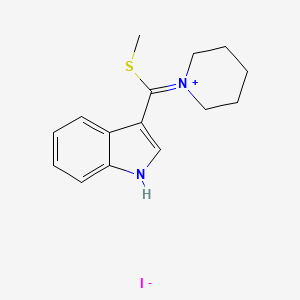
1-(3-Indolyl(methylthio)methylene)piperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Indolyl(methylthio)methylene)piperidinium iodide is a chemical compound with the molecular formula C15H19N2SI. It is known for its unique structure, which includes an indole moiety linked to a piperidinium ring via a methylthio group.
Vorbereitungsmethoden
The synthesis of 1-(3-Indolyl(methylthio)methylene)piperidinium iodide typically involves the reaction of indole derivatives with piperidinium salts under specific conditions. One common method includes the use of methylthio reagents to introduce the methylthio group into the indole structure, followed by the formation of the piperidinium iodide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Indolyl(methylthio)methylene)piperidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
1-(3-Indolyl(methylthio)methylene)piperidinium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-(3-Indolyl(methylthio)methylene)piperidinium iodide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Indolyl(methylthio)methylene)piperidinium iodide can be compared with other indole derivatives and piperidinium salts:
1-(1H-Indol-3-ylmethyl)-1-methyl-piperidinium iodide: Similar structure but lacks the methylthio group.
1-(3-Indolyl(methylthio)methylene)pyridinium iodide: Similar structure but with a pyridinium ring instead of a piperidinium ring.
1-(3-Indolyl(methylthio)methylene)ammonium iodide: Similar structure but with an ammonium group instead of a piperidinium ring .
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54921-49-2 |
|---|---|
Molekularformel |
C15H19IN2S |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
3-[methylsulfanyl(piperidin-1-ium-1-ylidene)methyl]-1H-indole;iodide |
InChI |
InChI=1S/C15H18N2S.HI/c1-18-15(17-9-5-2-6-10-17)13-11-16-14-8-4-3-7-12(13)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H |
InChI-Schlüssel |
OMFIBMTXPDPQIC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=[N+]1CCCCC1)C2=CNC3=CC=CC=C32.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




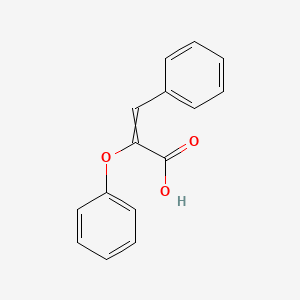
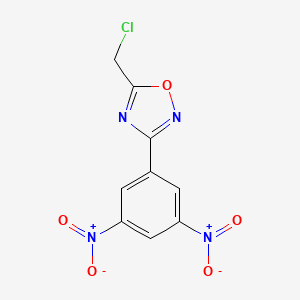
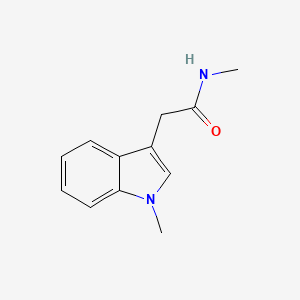
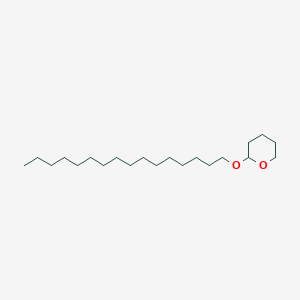
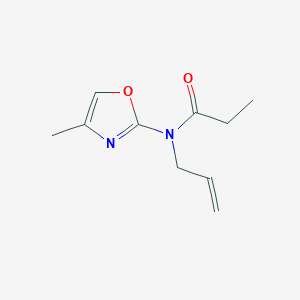
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
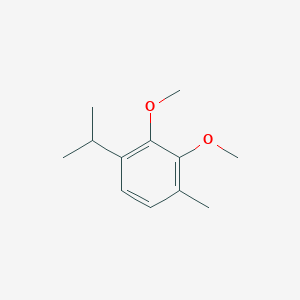
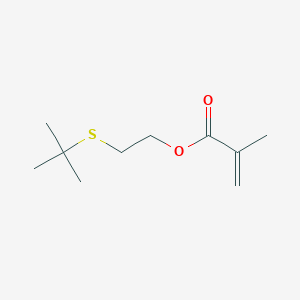
phosphaniumolate](/img/structure/B14626950.png)
